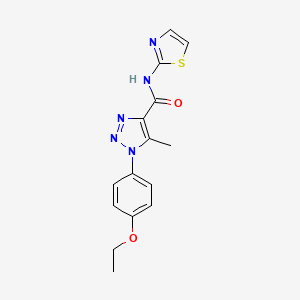

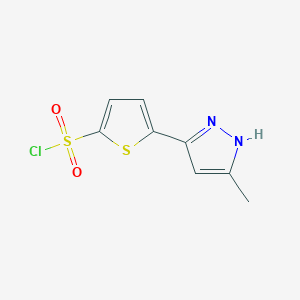

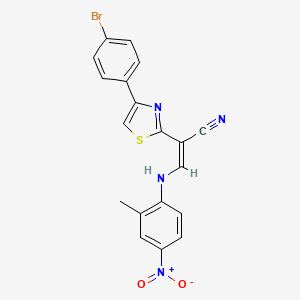

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.

BenchChem offers high-quality N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

Research into related compounds has shown advancements in chemical synthesis techniques, particularly in the creation of condensed isoxazole or pyrazole derivatives from quinoxaline-2-carboxylic acid and its derivatives. These processes involve nucleophilic substitution reactions where oxime oxygen or hydrazone nitrogen acts as a nucleophile, leading to the formation of various biologically active compounds (Dahn & Moll, 1966). Such synthetic pathways may offer insights into how the target compound could be synthesized or modified for specific research purposes.

Antimicrobial and Anticancer Applications

Compounds structurally related to the target molecule have been investigated for their antimicrobial and anticancer properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic activities against various cancer cell lines, suggesting that similar compounds, including N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide, could be explored for their anticancer potential (Deady et al., 2003). Additionally, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and screened for their antibacterial and antifungal activities, highlighting the broad-spectrum potential of such compounds in addressing microbial resistance (Holla et al., 2006).

Potential Inhibitory Effects on Kinases

Another area of interest is the development of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a crucial enzyme involved in DNA damage response pathways. This research suggests that related compounds could play a significant role in modulating kinase activity, offering a pathway to novel cancer therapeutics (Degorce et al., 2016).

Antimalarial Activity

Research into quinoline derivatives has also uncovered their potential as antimalarial agents. A novel series of dihydropyrimidines (DHPMs) with quinolinyl residues demonstrated moderate to high antimalarial activities against Plasmodium falciparum, offering a promising avenue for the development of new antimalarial drugs (Radini et al., 2016).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide involves the condensation of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine with quinoxaline-2-carboxylic acid chloride in the presence of a coupling agent. The resulting intermediate is then treated with ammonia to form the final product.", "Starting Materials": [ "3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine", "quinoxaline-2-carboxylic acid chloride", "coupling agent", "ammonia" ], "Reaction": [ "Step 1: Condensation of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine with quinoxaline-2-carboxylic acid chloride in the presence of a coupling agent to form an intermediate.", "Step 2: Treatment of the intermediate with ammonia to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide." ] } | |

CAS RN |

1209940-81-7 |

Molecular Formula |

C20H19N7O2 |

Molecular Weight |

389.419 |

IUPAC Name |

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]quinoxaline-2-carboxamide |

InChI |

InChI=1S/C20H19N7O2/c1-3-6-13-10-18(28)25-20(22-13)27-17(9-12(2)26-27)24-19(29)16-11-21-14-7-4-5-8-15(14)23-16/h4-5,7-11H,3,6H2,1-2H3,(H,24,29)(H,22,25,28) |

InChI Key |

FFEVRKLYSOZKBS-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=NC4=CC=CC=C4N=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

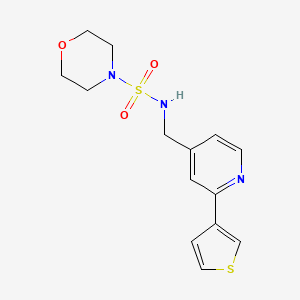

![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)

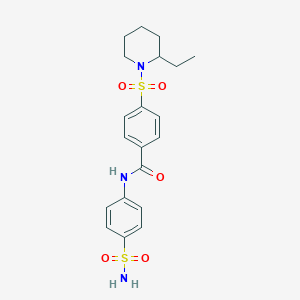

![4-isopropoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2905592.png)

![7-(tert-butyl)-4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2905596.png)

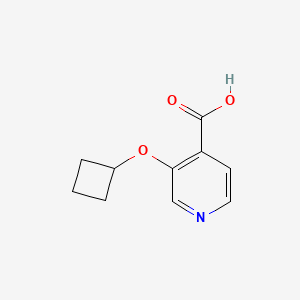

![2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2905606.png)